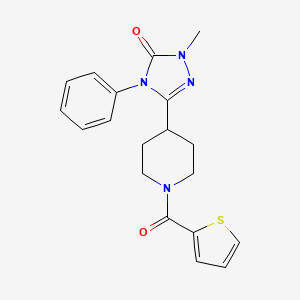

1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-phenyl-5-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-21-19(25)23(15-6-3-2-4-7-15)17(20-21)14-9-11-22(12-10-14)18(24)16-8-5-13-26-16/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDGHVMEOJLAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 372.49 g/mol. The structure features a triazole ring that is known for its pharmacological significance, particularly in antifungal and anticancer applications.

Antifungal Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Candida albicans | 8 µg/mL |

| Triazole B | Aspergillus niger | 16 µg/mL |

| 1-Methyl-4-phenyl... | Candida glabrata | 4 µg/mL |

In a comparative study, the compound showed significant activity against Candida glabrata, with an MIC of 4 µg/mL, indicating its potential as an effective antifungal agent .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells by activating caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Caspase activation |

| MCF-7 (Breast) | 27.3 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Apoptosis induction |

The compound exhibited an IC50 value of 6.2 µM against HCT-116 colon cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiophene and piperidine moieties can enhance biological activity. The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against both fungal and cancer cell lines.

Case Studies

A notable study published in Wiley Online Library evaluated various triazole derivatives, including our compound, for their antifungal and anticancer effects. The findings suggest that compounds with similar structural features consistently exhibit potent biological activities .

Q & A

Basic: What are the common synthetic routes for preparing 1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the triazole ring via cyclization of substituted thiosemicarbazides or hydrazine derivatives under acidic/basic conditions.

- Step 2: Introduction of the piperidin-4-yl group through nucleophilic substitution or coupling reactions (e.g., using 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid derivatives).

- Step 3: Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Key reagents include phenyl isocyanate, thiophene-2-carbonyl chloride, and catalysts like triethylamine. Reaction progress is monitored via TLC or HPLC .

Advanced: How can reaction yields be optimized during the thiophene-2-carbonyl piperidine coupling step?

Answer:

Yield optimization requires:

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reactivity of intermediates .

- Catalytic systems: Use of coupling agents like EDCl/HOBt or palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling where applicable .

- Temperature control: Reflux conditions (80–120°C) for 12–24 hours improve conversion rates .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR: ¹H/¹³C NMR identifies protons and carbons in the triazole (δ 8.1–8.5 ppm), thiophene (δ 6.8–7.2 ppm), and piperidine (δ 2.5–3.5 ppm) moieties .

- IR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .

- Mass spectrometry: High-resolution ESI-MS validates the molecular ion peak (m/z ~378.43 for C₂₁H₂₂N₄O₃S) .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

Single-crystal X-ray diffraction provides definitive stereochemical

- Bond angles/lengths: Clarify spatial arrangements of the thiophene-carbonyl and piperidine groups (e.g., C–S bond length ~1.68 Å in thiophene) .

- Torsional angles: Determine conformational flexibility of the triazole-piperidine linkage (e.g., dihedral angles between triazole and phenyl rings) .

Data collection at 100 K minimizes thermal motion artifacts .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Answer:

- Kinase inhibition: The triazole-thiophene scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2 or EGFR targets) .

- GPCR modulation: Piperidine derivatives often interact with serotonin or dopamine receptors .

- Antimicrobial activity: Thiophene moieties may disrupt bacterial cell wall synthesis .

In vitro assays (e.g., enzyme inhibition or receptor binding) are required to validate targets .

Advanced: How can researchers address contradictory bioactivity data between in vitro and in vivo studies?

Answer:

- Pharmacokinetic profiling: Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .

- Metabolite identification: LC-MS/MS detects active/inactive metabolites influencing efficacy .

- Dose-response optimization: Adjust dosing regimens to account for species-specific differences in ADME (absorption, distribution, metabolism, excretion) .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .

- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbonyl group .

- pH stability: Avoid extremes (pH <3 or >10) to prevent triazole ring opening .

Advanced: How can computational methods guide SAR (Structure-Activity Relationship) studies?

Answer:

- Molecular docking: Predict binding poses with targets (e.g., using AutoDock Vina or Schrödinger Glide) .

- QSAR modeling: Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .

- MD simulations: Assess conformational dynamics of the piperidine-triazole linkage in solution .

Basic: What synthetic impurities are commonly observed, and how are they characterized?

Answer:

- By-products: Unreacted thiophene-2-carbonyl chloride (detected via GC-MS) or N-methylation overproducts .

- Degradation products: Hydrolyzed triazole rings (identified by HPLC retention time shifts) .

- Resolution: Preparative HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced: What strategies mitigate regioselectivity challenges during triazole ring formation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.